molecular formula C16H19N3O2 B2802872 ethyl 5-amino-1-benzyl-2-cyclopropyl-1H-imidazole-4-carboxylate CAS No. 2260933-05-7

ethyl 5-amino-1-benzyl-2-cyclopropyl-1H-imidazole-4-carboxylate

Cat. No.: B2802872
CAS No.: 2260933-05-7
M. Wt: 285.347
InChI Key: DHJXUWGFEDOTRS-UHFFFAOYSA-N
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Description

ethyl 5-amino-1-benzyl-2-cyclopropyl-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, a benzyl group, and a cyclopropyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-benzyl-2-cyclopropylimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyclopropyl-2-oxoacetate with benzylamine and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring and subsequent esterification to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-amino-1-benzyl-2-cyclopropyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

ethyl 5-amino-1-benzyl-2-cyclopropyl-1H-imidazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-benzyl-2-cyclopropylimidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 5-amino-1-benzyl-2-cyclopropyl-1H-imidazole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its cyclopropyl group, in particular, adds rigidity to the molecule, influencing its interaction with biological targets and enhancing its stability.

Properties

IUPAC Name

ethyl 5-amino-1-benzyl-2-cyclopropylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-21-16(20)13-14(17)19(15(18-13)12-8-9-12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJXUWGFEDOTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=N1)C2CC2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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